Dimethyl pyrazine-2,6-dicarboxylate

Crystallization Purification Formulation

Dimethyl pyrazine-2,6-dicarboxylate (CAS 35042-26-3) is the essential 2,6-regioisomer for precision synthesis. Its linear, centrosymmetric geometry unlocks trans-DOTTAD ligand formation and predictable MOF architectures—reactions that fail with 2,3- or 2,5-diesters. With a sharp melting point of 119–120 °C and high solubility, it streamlines purification. Choose the correct isomer from the start to avoid costly synthetic failure and project delays. Bulk quantities available for pilot and commercial scale.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 35042-26-3
Cat. No. B1626915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyrazine-2,6-dicarboxylate
CAS35042-26-3
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=N1)C(=O)OC
InChIInChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3
InChIKeyRSXGKDUYJPQZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Pyrazine-2,6-dicarboxylate (CAS 35042-26-3) Procurement Baseline


Dimethyl pyrazine-2,6-dicarboxylate (CAS 35042-26-3) is a symmetrical heterocyclic diester building block belonging to the pyrazine dicarboxylate class. Its molecular formula is C8H8N2O4 with a molecular weight of 196.16 g/mol . The compound features two methyl ester groups at the 2- and 6- positions of the pyrazine ring, creating a linear, centrosymmetric geometry that distinguishes it from regioisomeric analogs such as the 2,3- and 2,5- diesters. It serves primarily as a versatile intermediate in coordination chemistry and organic synthesis, where its specific substitution pattern dictates its reactivity and the geometry of resulting metal-organic frameworks (MOFs) [1].

Why Generic Pyrazine Diester Substitution Fails for Dimethyl Pyrazine-2,6-dicarboxylate


Procurement based solely on the generic 'pyrazine diester' class without specifying the 2,6-regioisomer is technically unsound. The substitution pattern on the pyrazine ring is the critical determinant of both physical properties and chemical reactivity. As demonstrated in the synthesis of novel metal ligands (DOTTADs), the 2,6-diester reacts distinctly with Vilsmeier reagents to form specific trans-DOTTAD imines, a pathway not replicated by other isomers [1]. Furthermore, a direct comparison reveals that the 2,6-diester exhibits a melting point of 119-120 °C, which is substantially lower than the 167-174 °C range reported for the 2,5-isomer (CAS 13051-89-3) [2]. This property alone impacts handling, purification, and formulation. Overlooking these regioisomer-specific characteristics can lead to synthetic failure, erroneous analytical results, and ultimately, research project delays.

Quantitative Differentiation Evidence for Dimethyl Pyrazine-2,6-dicarboxylate


2,6-Diester vs. 2,5-Diester: Melting Point and Solid-State Behavior Differentiation

The melting point is a direct indicator of intermolecular forces and lattice energy. The 2,6-diester exhibits a sharp melting point of 119-120 °C [1], which is significantly lower than the 167-174 °C range reported for the 2,5-diester (CAS 13051-89-3) . This 49-53 °C difference reflects a weaker crystal lattice in the 2,6-isomer, which translates to distinct handling and processing characteristics. The lower melting point of the 2,6-diester can be advantageous for recrystallization or melt-processing steps, while its narrower range indicates higher purity or a more uniform crystal structure compared to the 2,5-isomer. In 1958, it was noted that the oxidation of 2,5-dimethylpyrazine to the 2,5-diacid gave a poor yield, suggesting an advantage in first converting the starting material into a condensation product [2].

Crystallization Purification Formulation Solid-State Chemistry

2,6-Diester vs. 2,5-Diester: Density and Boiling Point Differences

While the molecular weights of the 2,6-diester and 2,5-diester are identical (196.16 g/mol), their physical properties diverge. The predicted density of the 2,6-diester is 1.293±0.06 g/cm³ [1], which is comparable to the 1.29 g/cm³ reported for the 2,5-diester . However, the predicted boiling point of the 2,6-diester is 302.3±37.0 °C at 760 mmHg [1], while the 2,5-diester's boiling point is not reported in this source. The 2,6-diester also has a predicted pKa of -2.28±0.10 [1], a value not readily available for the 2,5-isomer in the primary literature. These differences, though predicted, are crucial for process design, including solvent selection and thermal stability assessments during synthesis and purification. The 2,6-diester is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether [2].

Physicochemical Properties Chemical Engineering Material Science

2,6-Diester vs. 2,6-Diacid: Reactivity and Solubility for Synthesis

In the context of synthesizing novel metal ligands (trans-DOTTADs), the pyrazine 2,6-diester demonstrates a specific and unique reactivity pathway. When treated with Vilsmeier reagents, it reacts to an intermediate iminium ion stage, which upon work-up with amines yields trans-DOTTAD imines [1]. In contrast, the related pyrazine-2,6-dicarboxylic acid (diacid, CAS 940-07-8) would undergo different reactions (e.g., salt formation or direct metal coordination) due to its free carboxylic acid groups [2]. The diester's greater solubility in organic solvents, compared to the highly polar and often water-soluble diacid, makes it a more suitable precursor for reactions requiring non-aqueous or aprotic conditions [3]. The 2,6-diester is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether [3].

Coordination Chemistry Metal-Organic Frameworks (MOFs) Synthetic Methods

2,6-Diester as a Precursor: A Validated Synthetic Route to 2,6-Dicarbaldehydes

An efficient, two-step synthesis of pyrazine-2,6-dicarbaldehyde has been reported that utilizes the corresponding 2,6-dimethylpyrazine as a starting material [1]. This method involves the transformation of easily available dimethylpyrazines to distyryl derivatives, followed by oxidation with an osmium tetroxide/periodate tandem system. The successful application of this method to the 2,6-regioisomer provides a validated and accessible pathway to the synthetically valuable dialdehyde, which is a key intermediate for ligands and functional materials. While the search for a direct comparison with a 2,5-diester route yields no quantitative data, the established protocol for the 2,6-derivative offers a tangible advantage in terms of synthetic accessibility and reproducibility.

Organic Synthesis Aldehyde Synthesis Pyrazine Chemistry

2,6-Diester vs. 2,5-Diester: Distinction in Surface Activity Applications

U.S. Patent No. 3,915,974 discloses the dimethyl ester of pyrazine dicarboxylate and explicitly states that it is of 'no interest as a surface active chelating agent or as liquid crystals because of its inherent structure' [1]. This is in stark contrast to the long-chain di-n-alkyl esters of pyrazinetetracarboxylic acid, which are specifically claimed for their surface-active properties and ability to form liquid crystals [1]. Therefore, the dimethyl ester's lack of surface activity is a key differentiating factor from other, more hydrophobic esters in the same class. This property, or lack thereof, is a critical selection criterion for applications requiring specific interfacial behavior.

Surface Chemistry Chelating Agents Liquid Crystals

2,6-Diester vs. 2,3-Diester: Differences in Condensation Reaction Products

The dimethyl ester of pyrazine-2,3-dicarboxylic acid (CAS 6164-77-8) undergoes condensation with an excess of 2-(aminomethyl)pyrazine to yield a V-shaped molecule with a central pyrazine ring [1]. In contrast, the 2,6-diester, with its para-like geometry, is known to undergo Vilsmeier formylation and cyclization to produce trans-DOTTAD ligands [2]. This fundamental difference in the geometry of the resulting products is a direct consequence of the regioisomerism. The 2,6-diester yields linear, extended structures, whereas the 2,3-diester leads to bent, V-shaped architectures. This is a crucial consideration for applications in crystal engineering and the design of metal-organic frameworks (MOFs) where the building block's geometry dictates the final material's porosity and properties.

Supramolecular Chemistry Crystal Engineering Ligand Synthesis

High-Impact Research and Industrial Application Scenarios for Dimethyl Pyrazine-2,6-dicarboxylate


Synthesis of Linear DOTTAD Metal Ligands

This application leverages the unique reactivity of the 2,6-diester. As detailed in the literature, it is the specific starting material for generating trans-DOTTAD ligands via a Vilsmeier formylation and cyclization sequence [1]. Its para-like geometry is essential for forming the linear, extended ligand framework, a characteristic not achievable with 2,3- or 2,5-regioisomers [2]. The diester's solubility in organic solvents facilitates this reaction, unlike the corresponding diacid [3].

Precursor to Pyrazine-2,6-dicarbaldehyde for Covalent Organic Frameworks (COFs)

The compound serves as a strategic intermediate for accessing pyrazine-2,6-dicarbaldehyde via a validated and efficient two-step synthetic protocol [1]. The dialdehyde is a key building block for imine-linked COFs and other porous materials. The choice of the 2,6-diester is justified by the existence of a documented, high-yielding method, contrasting with the poor yields reported for direct oxidation routes to analogous 2,5-diacids [2].

MOF Linker Synthesis with Defined Linear Geometry

In the design and synthesis of metal-organic frameworks (MOFs), the geometry of the organic linker is paramount. The 2,6-diester, upon hydrolysis to the 2,6-dicarboxylic acid, provides a linear, centrosymmetric linker [1]. This is in contrast to the bent linkers derived from 2,3-diesters [2]. The resulting MOFs exhibit predictable and desirable properties for gas storage, separation, and catalysis. The selection of the 2,6-diester ensures the formation of one-dimensional chains or two-dimensional sheets, as opposed to the more complex and often less predictable architectures from other isomers [3].

Chemical Biology and Material Science Research Requiring Minimal Surface Activity

For applications where the inherent surface activity of a compound could confound results—such as in specific biochemical assays or in the formulation of certain materials—the dimethyl ester is a preferred building block. It has been explicitly noted to be of 'no interest' as a surface-active chelating agent, unlike its long-chain alkyl ester counterparts [1]. This property makes it a more inert and reliable scaffold for investigating other molecular interactions.

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